Superior In Vivo Selectivity for GBA Over GBA2 Compared to Cyclophellitol
Conduritol B epoxide (CBE) demonstrates a functionally superior selectivity profile for GBA (acid β-glucosidase) over the off-target enzyme GBA2 (non-lysosomal glucosylceramidase) in vivo when compared to the more potent glucose mimic, cyclophellitol [1].
| Evidence Dimension | In vivo selectivity for GBA vs. GBA2 |
|---|---|
| Target Compound Data | CBE requires significantly higher concentrations to inactivate GBA2, creating a 'tight, but acceptable window for selective inhibition of GBA' in mouse brain [1]. |
| Comparator Or Baseline | Cyclophellitol inactivates GBA and GBA2 with equal affinity [1]. |
| Quantified Difference | Not quantified as a fold difference; stated as equal affinity vs. concentration-dependent selectivity window. |
| Conditions | In vivo target engagement study in mice and zebrafish larvae using activity-based probes [1]. |
Why This Matters
For researchers modeling Gaucher disease, the ability of CBE to selectively inhibit GBA without equally affecting GBA2 is crucial for generating genuine, disease-relevant phenotypes, making CBE the superior choice over cyclophellitol for this specific application.
- [1] Kuo C-L, Kallemeijn WW, Lelieveld LT, et al. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS J. 2019;286(3):584-600. doi:10.1111/febs.14744. PMID: 30600575. View Source
